8-Hydroxy Carvedilol 8-O-beta-D-Glucuronide is a significant metabolite of carvedilol, a non-selective beta-adrenergic antagonist widely used in the management of chronic heart failure and hypertension. This compound is characterized by its molecular formula and a molecular weight of approximately 598.61 g/mol. It is formed through the metabolic processes involving the hydroxylation and subsequent glucuronidation of carvedilol, enhancing its solubility and facilitating excretion from the body .
This compound belongs to the class of organic compounds known as carbazoles, which are characterized by a fused three-ring system consisting of a pyrrole ring and two benzene rings. It falls under the subclass of glucuronides, indicating that it is a conjugate formed through the reaction with glucuronic acid .
The synthesis of 8-Hydroxy Carvedilol 8-O-beta-D-Glucuronide can occur through biological metabolic pathways or synthetic laboratory methods. The primary synthetic route involves hydroxylating carvedilol at the 8-position followed by glucuronidation:
The glucuronidation reaction typically requires specific enzymes such as UDP-glucuronosyltransferases (UGTs), which facilitate the transfer of glucuronic acid to the hydroxylated substrate. This process enhances the compound's solubility, promoting easier elimination from the body.
The molecular structure of 8-Hydroxy Carvedilol 8-O-beta-D-Glucuronide can be represented as follows:
The compound exhibits a complex structure with multiple functional groups that contribute to its pharmacological properties. The presence of hydroxyl groups enhances its solubility in aqueous environments, while the carbazole moiety provides biological activity.
8-Hydroxy Carvedilol 8-O-beta-D-Glucuronide can undergo various chemical reactions:
The specific outcomes of these reactions depend on the conditions and reagents employed.
These reactions are crucial for understanding the compound's stability and potential interactions with other drugs during metabolic processes.
The mechanism of action for 8-Hydroxy Carvedilol 8-O-beta-D-Glucuronide primarily involves its interaction with beta-adrenergic receptors. By binding to these receptors, it inhibits catecholamine action, leading to decreased heart rate and blood pressure. Additionally, this compound exhibits antioxidant properties that help prevent low-density lipoprotein oxidation and its uptake into coronary circulation .
Relevant analyses indicate that variations in glucuronidation can significantly affect plasma levels of both carvedilol and its metabolites, influencing therapeutic outcomes .
8-Hydroxy Carvedilol 8-O-beta-D-Glucuronide has several important applications in scientific research:
This compound's unique properties make it valuable for ongoing research in pharmacology and drug metabolism studies.
The biosynthesis of 8-Hydroxy Carvedilol initiates via oxidative metabolism mediated primarily by hepatic cytochrome P450 (CYP) enzymes. Carvedilol undergoes regioselective hydroxylation at the C8 position of its carbazole moiety, a reaction predominantly catalyzed by CYP1A2 with secondary contributions from CYP3A4 [2] [7]. This phase I metabolism converts carvedilol (molecular weight 406.5 g/mol) into 8-Hydroxy Carvedilol (molecular weight 422.5 g/mol), introducing a polar hydroxyl group that facilitates subsequent conjugation [2]. The reaction follows classic monooxygenase kinetics:
Carvedilol + O₂ + NADPH + H⁺ → 8-Hydroxy Carvedilol + H₂O + NADP⁺
Table 1: CYP Enzymes in Carvedilol Hydroxylation
CYP Isoform | Primary Site | Contribution to 8-OH | Inhibitor Sensitivity |
---|---|---|---|
CYP1A2 | Carbazole C8 | Dominant (70-80%) | Fluvoxamine, Ciprofloxacin |
CYP3A4 | Carbazole C8 | Minor (15-20%) | Ketoconazole, Clarithromycin |
CYP2D6 | Phenyl 4'/5' | Negligible | Quinidine, Paroxetine |
Kinetic studies using human liver microsomes demonstrate CYP1A2's high affinity for carvedilol (Km ≈ 15-25 µM), with hydroxylation efficiency (Vmax/Km) exceeding other CYPs by 3-5-fold [2] [7].
The phase II metabolism of 8-Hydroxy Carvedilol involves UDP-glucuronosyltransferase (UGT)-catalyzed conjugation, forming the final metabolite 8-Hydroxy Carvedilol 8-O-beta-D-Glucuronide (molecular weight 582.6 g/mol) [3] . This reaction occurs at the C8 hydroxyl group, where UGTs transfer glucuronic acid from UDP-glucuronic acid (UDPGA) to the substrate:
8-Hydroxy Carvedilol + UDPGA → 8-O-β-D-Glucuronide + UDP
The glucuronide bond adopts a β-configuration at the anomeric carbon (C1 of glucuronic acid), enhancing water solubility for renal/biliary excretion [3]. Electrostatic interactions between UGT active sites and the carbazole ring system orient the C8 hydroxyl optimally for nucleophilic attack on UDPGA [10].
Human UGT isoforms exhibit distinct catalytic efficiencies toward 8-Hydroxy Carvedilol:
Table 2: Kinetic Parameters of Human UGT Isoforms
UGT Isoform | Km (µM) | Vmax (pmol/min/mg) | Vmax/Km (µL/min/mg) | Tissue Dominance |
---|---|---|---|---|
UGT2B7 | 55.1 | 7.88 | 0.14 | Liver, Kidney |
UGT1A1 | 22.1 | 3.33 | 0.15 | Liver, Intestine |
UGT2B4 | 26.3 | 5.26 | 0.20 | Liver |
UGT2B7 demonstrates the highest Vmax due to its spacious active site accommodating the bulky carbazole structure [3]. UGT1A1 shows the lowest Km (highest affinity), attributed to π-π stacking between its proline-rich domain and carvedilol’s aromatic rings [10]. UGT2B4 contributes moderately but exhibits substrate inhibition >100 µM, suggesting allosteric binding site interactions [3]. Intestinal glucuronidation is significantly lower than hepatic due to minimal UGT2B4 expression [3].
Carvedilol metabolism displays striking regioselectivity across four primary sites:
• C8-Hydroxylation (Carbazole Ring)
• 4’/5’-Hydroxylation (Phenyl Ring)
• O-Desmethylation (Methoxy Group)
• 1-Hydroxylation (Carbazole Ring)
Table 3: Positional Metabolism of Carvedilol
Position | Metabolite | Primary CYP | Glucuronidation Efficiency (Vmax/Km) | Biological Significance |
---|---|---|---|---|
8 (Carbazole) | 8-Hydroxy Carvedilol | CYP1A2 | 0.14–0.20 µL/min/mg (High) | Major detoxification pathway |
4’ (Phenyl) | 4’-Hydroxy Carvedilol | CYP2D6 | <0.05 µL/min/mg (Low) | β-Blocking activity retained |
5’ (Phenyl) | 5’-Hydroxy Carvedilol | CYP2D6 | <0.05 µL/min/mg (Low) | β-Blocking activity retained |
1 (Carbazole) | 1-Hydroxy Carvedilol | CYP3A4 | Not quantified | Minor metabolite |
The 8-O-glucuronide is the predominant conjugated metabolite due to:
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2